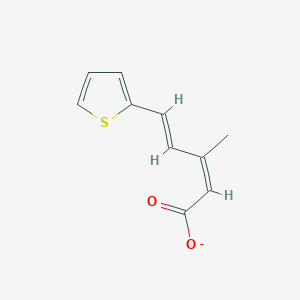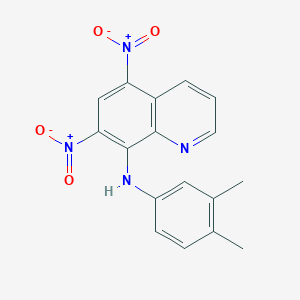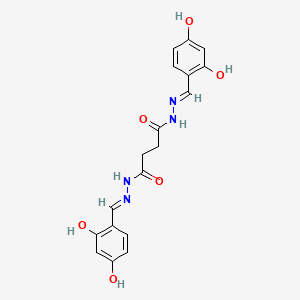![molecular formula C52H52N6O4S2 B11709073 6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]](/img/structure/B11709073.png)
6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide] is a complex organic compound with a molecular formula of C52H52N6O4S2. This compound is notable for its unique structural features, which include a butane-1,4-diyldisulfanediyl linkage and multiple functional groups such as cyano, butoxy, and carboxamide groups. These features make it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6,6’-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide] involves multiple steps. The starting materials typically include butane-1,4-dithiol, 4-butoxybenzaldehyde, and various pyridine derivatives. The synthetic route generally involves the formation of intermediate compounds through reactions such as nucleophilic substitution and condensation. The final product is obtained through purification processes like recrystallization and chromatography .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano or butoxy groups, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products
Scientific Research Applications
6,6’-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6,6’-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide] involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets. These interactions can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
Compared to similar compounds, 6,6’-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide] stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4,4’-(butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione): This compound has a similar butane-1,4-diyl linkage but different functional groups.
3,3’-(butane-1,4-diyl)bis(1-vinyl-3-imidazolium) bis(trifluoromethanesulfonyl)imide: This compound also features a butane-1,4-diyl linkage but has imidazolium groups instead.
Properties
Molecular Formula |
C52H52N6O4S2 |
|---|---|
Molecular Weight |
889.1 g/mol |
IUPAC Name |
4-(4-butoxyphenyl)-6-[4-[4-(4-butoxyphenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylbutylsulfanyl]-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C52H52N6O4S2/c1-5-7-29-61-41-25-21-37(22-26-41)47-43(33-53)51(55-35(3)45(47)49(59)57-39-17-11-9-12-18-39)63-31-15-16-32-64-52-44(34-54)48(38-23-27-42(28-24-38)62-30-8-6-2)46(36(4)56-52)50(60)58-40-19-13-10-14-20-40/h9-14,17-28H,5-8,15-16,29-32H2,1-4H3,(H,57,59)(H,58,60) |
InChI Key |
KMQVBOPSDNQOGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C(=O)NC3=CC=CC=C3)C)SCCCCSC4=NC(=C(C(=C4C#N)C5=CC=C(C=C5)OCCCC)C(=O)NC6=CC=CC=C6)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)




![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11709053.png)

![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)

![1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene](/img/structure/B11709087.png)
![Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B11709090.png)
